REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3]([NH:5][CH:6]([CH2:10][CH:11]=[CH2:12])[C:7]([OH:9])=O)=[O:4].[C:15](OC(=O)CC)(=O)[CH2:16]C.O>N1C=CC=CC=1>[CH3:13][C:2]([CH3:1])([CH3:14])[C:3]([NH:5][CH:6]([C:7](=[O:9])[CH2:15][CH3:16])[CH2:10][CH:11]=[CH2:12])=[O:4]
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Name
|
|
Quantity
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21.43 mmol
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Type
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reactant
|
Smiles
|
CC(C(=O)NC(C(=O)O)CC=C)(C)C
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Name
|
|
Quantity
|
132.81 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
10.04 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated to 100° for 15 h
|
Duration
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15 h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
at 90°
|
Type
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ADDITION
|
Details
|
Careful pouring
|
Type
|
EXTRACTION
|
Details
|
ice/HCl, twofold extraction with AcOEt
|
Type
|
WASH
|
Details
|
washing twice with Na2CO3 and water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
drying over sodium sulfate, and evaporation of the solvents
|
Type
|
WAIT
|
Details
|
left finally 2.10 g of the title compound as yellowish oil
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Name
|
|
Type
|
|
Smiles
|
CC(C(=O)NC(CC=C)C(CC)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |